Asymmetric formal synthesis of schulzeines A and C†

Organic & Biomolecular Chemistry Pub Date: 2012-06-01 DOI: 10.1039/C2OB25772F

Abstract

The asymmetric formal synthesis of schulzeines A and C is described. Key features of the synthesis include the efficient and stereoselective construction of the benzoquinolizidine skeleton via the aza-Claisen rearrangement-induced ring expansion of the 1-vinyl-N-glycyl-isoquinoline, which was prepared by the highly enantioselective asymmetric allylation of the 8-benzyloxy-substituted dihydroisoquinoline and by the acid-catalyzed transannulation of the resulting 10-membered lactam.

Graphical abstract: Asymmetric formal synthesis of schulzeines A and C
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